3-Cyano-3-(pyrrolidin-1-YL)oxetane CAS 1208984-74-0 properties
3-Cyano-3-(pyrrolidin-1-YL)oxetane CAS 1208984-74-0 properties
An In-Depth Technical Guide to 3-Cyano-3-(pyrrolidin-1-YL)oxetane (CAS 1208984-74-0)
Introduction: A Modern Building Block for Drug Discovery
3-Cyano-3-(pyrrolidin-1-YL)oxetane is a 3,3-disubstituted oxetane that has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. It synergistically combines three key structural motifs: the strained yet remarkably stable oxetane ring, the ubiquitous pyrrolidine scaffold, and a synthetically versatile cyano group. The oxetane moiety, in particular, has garnered substantial attention as a "non-classical" isostere for gem-dimethyl and carbonyl groups, offering a sophisticated tool to modulate the physicochemical properties of lead compounds.[1][2][3] Its incorporation can enhance aqueous solubility, improve metabolic stability, and introduce three-dimensionality, all of which are critical parameters in modern drug design.[4][5][6]
This technical guide provides a comprehensive overview of 3-Cyano-3-(pyrrolidin-1-YL)oxetane, moving beyond basic data to explain the causality behind its synthesis, its expected spectral characteristics, and its strategic application in research. The content herein is structured to provide actionable insights for scientists aiming to leverage this building block in their discovery programs.
Core Physicochemical and Structural Properties
The unique properties of this molecule arise directly from its constituent parts. The central, sp³-rich quaternary carbon atom provides a defined three-dimensional geometry.
| Property | Value | Source |
| CAS Number | 1208984-74-0 | [7] |
| Molecular Formula | C₈H₁₂N₂O | [7] |
| Molecular Weight | 152.19 g/mol | [7] |
| MDL Number | MFCD22575229 | [7] |
| Purity (Typical) | ≥95% | [7] |
The Influence of the Oxetane Ring
The four-membered oxetane ring is the defining feature of this molecule. Despite its significant ring strain (approx. 25.5 kcal/mol), it is more stable than an epoxide and demonstrates remarkable tolerance to a wide range of synthetic conditions.[2][8] Its key contributions in a medicinal chemistry context are:
-
Polarity and Solubility: The oxygen atom acts as a strong hydrogen-bond acceptor, often improving the aqueous solubility of a parent molecule.[9]
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Metabolic Stability: When used to replace a metabolically labile group like a gem-dimethyl moiety, the oxetane can effectively block oxidation by cytochrome P450 enzymes.[1][10]
-
Basicity Attenuation: As an electron-withdrawing group, the oxetane ring reduces the basicity (pKa) of adjacent nitrogen atoms, a feature that can be exploited to fine-tune a drug's overall lipophilicity and pharmacokinetic profile.[10]
The Role of the Pyrrolidine and Cyano Groups
The pyrrolidine ring is a well-established scaffold in numerous approved drugs. In this molecule, its nitrogen atom is tertiary. The adjacent cyano group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, thus allowing for further elaboration of the molecular structure.
Synthesis and Spectroscopic Characterization
A robust and scalable synthesis is critical for the utility of any building block. The most logical and field-proven approach to α-amino nitriles of this type is a variation of the Strecker synthesis.
Recommended Synthetic Protocol: Strecker-type Aminonitrile Synthesis
This protocol is based on the well-established reactivity of oxetan-3-one.[8] The choice of this pathway is dictated by its efficiency and the commercial availability of the starting ketone. The reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by a cyanide nucleophile.
Step-by-Step Methodology:
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Reaction Setup: To a stirred solution of oxetan-3-one (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add pyrrolidine (1.05 eq.) dropwise.
-
Iminium Formation: Allow the mixture to stir at room temperature for 1-2 hours. The formation of the corresponding enamine/iminium equilibrium is established.
-
Cyanide Addition: Cool the reaction mixture back to 0 °C. Add trimethylsilyl cyanide (TMSCN, 1.1 eq.) dropwise. Causality Note: TMSCN is often preferred over KCN/acid for its solubility in organic solvents and milder reaction conditions, which helps preserve the integrity of the oxetane ring.[8]
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.
-
Work-up and Purification: Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of 3-Cyano-3-(pyrrolidin-1-YL)oxetane.
Expected Spectroscopic Profile
The following data are predicted based on the known spectral properties of the constituent functional groups. This profile serves as a self-validating system for confirming the identity and purity of the synthesized compound.
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¹H NMR (400 MHz, CDCl₃):
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δ 4.8-5.0 ppm (m, 4H): Methylene protons of the oxetane ring. These are expected to be diastereotopic and will likely appear as two complex multiplets or distinct sets of doublets.[9]
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δ 2.8-3.0 ppm (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen.
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δ 1.8-2.0 ppm (m, 4H): Remaining methylene protons of the pyrrolidine ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 118-120 ppm: Nitrile carbon (-C≡N).
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δ 75-77 ppm: Methylene carbons of the oxetane ring (-CH₂-O).
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δ 60-65 ppm: Quaternary carbon of the oxetane ring (C-CN).
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δ 50-55 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.
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δ 23-25 ppm: Remaining methylene carbons of the pyrrolidine ring.
-
-
Infrared (IR, ATR):
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~2240 cm⁻¹ (sharp, medium): Characteristic C≡N stretching vibration.
-
~1100 cm⁻¹ (strong): C-O-C ether stretch of the oxetane ring.
-
-
Mass Spectrometry (ESI+):
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m/z 153.1: [M+H]⁺, corresponding to the protonated molecular ion.
-
Caption: Correlation of the molecular structure with its key expected spectral data points.
Reactivity and Strategic Applications
Chemical Reactivity and Stability
The primary consideration for reactivity is the stability of the oxetane ring. While generally robust, 3,3-disubstituted oxetanes can undergo ring-opening under strongly acidic conditions.[3][8] Therefore, reactions requiring harsh acidic catalysis should be approached with caution. The molecule is stable to a wide range of basic, reductive, oxidative, and organometallic conditions, making it a versatile intermediate.[8]
The nitrile group offers a gateway to further diversification:
-
Hydrolysis: Can be converted to a carboxylic acid (using strong acid or base, with care taken to avoid oxetane opening) or an amide.
-
Reduction: Can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation, yielding a diamine scaffold.
Caption: Key reaction pathways for derivatizing the core molecule via the nitrile group.
Rationale for Use in Drug Discovery
A medicinal chemist would select 3-Cyano-3-(pyrrolidin-1-YL)oxetane for several strategic reasons:
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To Improve Physicochemical Properties: It can be appended to a lead molecule to enhance solubility, reduce lipophilicity, and block an undesirable metabolic hotspot, all while adding minimal molecular weight.[5][10]
-
As a Scaffold for Library Synthesis: The versatile nitrile handle allows for the rapid generation of a library of analogs (acids, amides, amines) for structure-activity relationship (SAR) studies.
-
To Increase Structural Complexity and 3D Shape: Moving away from "flat" molecules is a key goal in modern drug design to improve selectivity and find novel interactions with biological targets.[3][6] This building block provides a rigid, sp³-rich core to explore new chemical space.
Safety and Handling
As a research chemical, 3-Cyano-3-(pyrrolidin-1-YL)oxetane should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, related α-amino nitrile compounds are classified as potentially harmful.[11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Do not breathe dust/vapors.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Cyano-3-(pyrrolidin-1-YL)oxetane is more than just another chemical reagent; it is a thoughtfully designed building block that addresses several contemporary challenges in medicinal chemistry. Its unique combination of a property-enhancing oxetane ring, a common pyrrolidine scaffold, and a synthetically versatile cyano group makes it a powerful tool for lead optimization and the exploration of novel chemical space. By understanding its synthesis, properties, and reactivity, researchers can effectively deploy this molecule to accelerate the development of next-generation therapeutics.
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